N-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride
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Description
“N-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride” is a chemical compound. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
The synthesis of “N-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride” could potentially involve the use of piperidine as a building block . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It’s widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Molecular Structure Analysis
The molecular formula of “N-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride” is C11H17ClN2OS . Its average mass is 260.784 Da and its monoisotopic mass is 260.075012 Da .Scientific Research Applications
Enantioselective Synthesis for CGRP Receptor Inhibition
The compound N-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride has been utilized in the development of a stereoselective and economical synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This synthesis process is significant for its application in the large-scale production of CGRP receptor inhibitors, which are important in medical treatments (Cann et al., 2012).
Structure-Activity Relationships in Cannabinoid Receptor Antagonism
Research into the structure-activity relationships of pyrazole derivatives, similar in structure to N-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride, has identified key structural requirements for potent brain cannabinoid CB1 receptor antagonistic activity. This research provides insights into the development of more selective and potent cannabinoid receptor antagonists (Lan et al., 1999).
Molecular Interaction Studies with CB1 Cannabinoid Receptor
The compound has been used in studies to understand its molecular interaction with the CB1 cannabinoid receptor. These studies involve conformational analysis and the development of pharmacophore models for CB1 receptor ligands, aiding in the design of more effective cannabinoid receptor antagonists (Shim et al., 2002).
Synthesis and Characterization in Heterocyclic Chemistry
In heterocyclic chemistry, derivatives of benzo[b]thiophene-2-carboxamide, which are structurally related to N-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride, have been synthesized and characterized. These studies contribute to the understanding of the chemical properties and potential applications of such compounds in various fields, including medicinal chemistry (Sedlák et al., 2008).
Alternative Routes in Drug Synthesis
Research into alternative synthetic routes for related compounds showcases the versatility and potential for optimization in the synthesis of complex pharmaceutical agents, highlighting the importance of such compounds in drug development (Shahinshavali et al., 2021).
properties
IUPAC Name |
N-methyl-N-piperidin-4-ylthiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-13(9-4-6-12-7-5-9)11(14)10-3-2-8-15-10;/h2-3,8-9,12H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVPBPXXDSIED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)C2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride |
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